molecular formula C11H9F3N2O2S2 B2410712 4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole CAS No. 400087-44-7

4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole

Cat. No. B2410712
CAS RN: 400087-44-7
M. Wt: 322.32
InChI Key: HUVRRYBCQSPQNV-UHFFFAOYSA-N
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Description

“4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole” is an organic compound with the molecular formula C11H9F3N2O2S2 . It has an average mass of 322.327 Da and a monoisotopic mass of 322.005737 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate, which was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, in the synthesis of similar compounds, a Pd-catalyzed coupling reaction was used to form an intermediate .

Scientific Research Applications

Molecular Structure and Interactions

The molecular structure and interactions of 1,2,3-thiadiazole derivatives, closely related to 4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole, have been extensively studied. Research reveals that these compounds exhibit unique molecular forces, such as S⋯O close contact and NH⋯N hydrogen bonds, contributing to their chemical properties and potential applications (Fülöp et al., 1987).

Synthesis Methods

The synthesis of 1,2,3-thiadiazoles, a category encompassing this compound, has been explored, revealing various methods for creating functionalized thiadiazoles and triazoles. These methods are crucial for the development of new compounds with potential applications in various fields of science (Filimonov et al., 2017).

Antimicrobial and Antifungal Properties

A significant application of 1,2,3-thiadiazole derivatives is in the field of antimicrobial and antifungal research. Studies have shown these compounds to exhibit sensitivity to both Gram-positive and Gram-negative bacteria and demonstrate antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Sych et al., 2019).

Analytical Chemistry Applications

In analytical chemistry, the differentiation between isomeric 1,2,3-thiadiazoles and triazoles, including derivatives similar to this compound, is crucial. Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) and infrared ion spectroscopy have been employed to reveal structural characteristics and distinguish between these isomers (Mazur et al., 2023).

Anticancer Research

1,3,4-Thiadiazole derivatives have shown potential in anticancer research. Studies indicate that these compounds, related to this compound, exhibit significant inhibitory activities against various cancer cell lines, highlighting their potential as anticancer agents (Angelova et al., 2022).

properties

IUPAC Name

4-methyl-5-[[2-(trifluoromethyl)phenyl]methylsulfonyl]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S2/c1-7-10(19-16-15-7)20(17,18)6-8-4-2-3-5-9(8)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVRRYBCQSPQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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